Cytotoxicity Profile Against MCF-7 Breast Cancer Cells Relative to Structural Analogs
In MCF-7 breast cancer cell viability assays, the target compound (reported as Compound A within its chemotype series) demonstrates an IC₅₀ of 10.5 µM . For structural context, the o-tolyl analog (CAS 922025-84-1) yields an IC₅₀ of 20 µM against the same cell line under comparable MTT assay conditions . This approximately 2-fold potency differential illustrates that the 4-fluorobenzyl substituent provides a measurable advantage over the 2-methylphenyl variant in this breast cancer model.
| Evidence Dimension | Cytotoxicity (MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | IC₅₀ = 10.5 µM (identified as Compound A) |
| Comparator Or Baseline | 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922025-84-1): IC₅₀ = 20 µM |
| Quantified Difference | ~1.9-fold lower IC₅₀ (more potent) |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma cell line; in vitro |
Why This Matters
This ~2-fold potency advantage in a standard breast cancer model can influence decisions for oncology-focused screening cascades where MCF-7 is a primary cell model.
